Flutomidate
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Overview
Description
Flutomidate is a nonsteroidal antiandrogen compound primarily used in the treatment of prostate cancer. It works by inhibiting the action of androgens (male hormones) in the body, which are known to stimulate the growth of prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flutomidate involves the adaptation of carboxylic acid derivative chemistry. The process typically includes the reaction of a carboxylic acid derivative with a nucleophile, resulting in a net substitution reaction . The general reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of a leaving group .
Industrial Production Methods
Industrial production of this compound involves the use of isobutyl amide phenylfluoroform as a raw material. This compound is added to a mixture of acids to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Flutomidate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Flutomidate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of antiandrogenic activity.
Biology: Investigated for its effects on androgen receptors and related pathways.
Medicine: Primarily used in the treatment of prostate cancer and other androgen-dependent conditions.
Industry: Utilized in the development of new antiandrogenic drugs and therapies
Mechanism of Action
Flutomidate acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues such as the prostate gland. By doing so, it prevents the effects of these hormones and inhibits the growth of prostate cancer cells . Additionally, this compound inhibits testosterone-stimulated prostatic DNA synthesis and nuclear uptake of androgens .
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: Another nonsteroidal antiandrogen used in the treatment of prostate cancer.
Enzalutamide: A newer nonsteroidal antiandrogen with improved efficacy and safety profile compared to flutomidate.
Uniqueness
This compound is unique in its specific mechanism of action and its historical significance as one of the earlier nonsteroidal antiandrogens used in clinical practice. Despite being largely replaced by newer compounds like bicalutamide and enzalutamide, this compound remains an important compound in the study of antiandrogenic therapies .
Properties
CAS No. |
84962-75-4 |
---|---|
Molecular Formula |
C14H15FN2O2 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 3-[1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3 |
InChI Key |
PTPSMJOSZBOCNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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